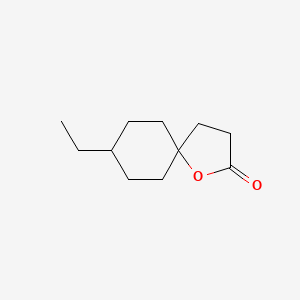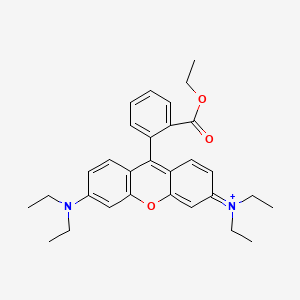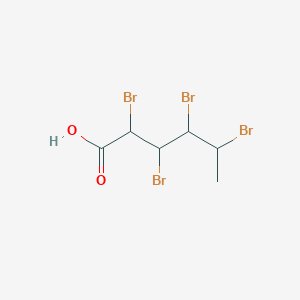
Tetrabromosorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromosorbic acid is a brominated derivative of sorbic acid, characterized by the presence of four bromine atoms. Its molecular formula is C6H8Br4O2, and it has a molecular weight of 431.743 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabromosorbic acid can be synthesized through the bromination of sorbic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the sorbic acid molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to control the reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromosorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated sorbic acid derivatives.
Substitution: Various substituted sorbic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrabromosorbic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of tetrabromosorbic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its brominated structure is believed to play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Tetrabromoauric acid: Another brominated compound with different applications, primarily in inorganic chemistry.
Tribromoisocyanuric acid: Used as an oxidizing agent and in various organic synthesis reactions.
Uniqueness: Tetrabromosorbic acid is unique due to its specific bromination pattern on the sorbic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62284-99-5 |
|---|---|
Molekularformel |
C6H8Br4O2 |
Molekulargewicht |
431.74 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromohexanoic acid |
InChI |
InChI=1S/C6H8Br4O2/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
YRJBPNJXIREPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(=O)O)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




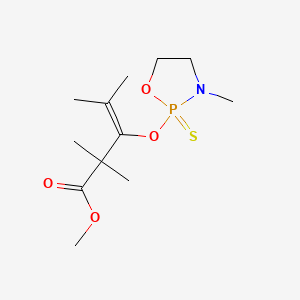

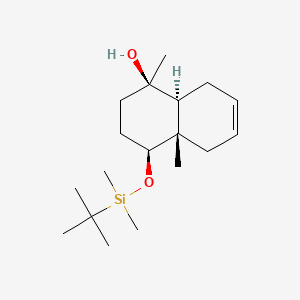
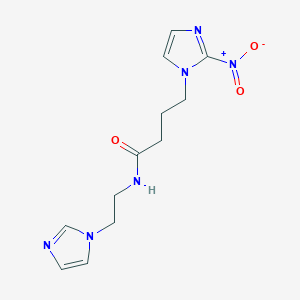


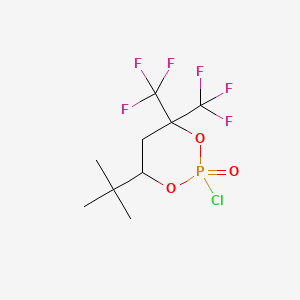

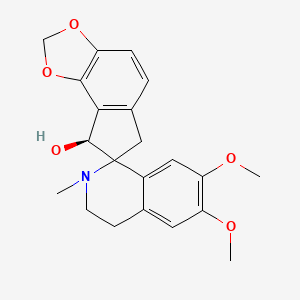
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
